molecular formula C9H17NO4 B13024784 Methyl allyl(2,2-dimethoxyethyl)carbamate

Methyl allyl(2,2-dimethoxyethyl)carbamate

Cat. No.: B13024784
M. Wt: 203.24 g/mol
InChI Key: LBTZKSNQJKCEQL-UHFFFAOYSA-N
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Description

Methylallyl(2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C10H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylallyl(2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methylallyl alcohol with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methylallyl(2,2-dimethoxyethyl)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methylallyl(2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines .

Scientific Research Applications

Methylallyl(2,2-dimethoxyethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylallyl(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Benzyl(2,2-dimethoxyethyl)carbamate: Similar in structure but with a benzyl group instead of a methylallyl group.

    Ethyl(2,2-dimethoxyethyl)carbamate: Contains an ethyl group instead of a methylallyl group.

    Methallyl(2,2-dimethoxyethyl)carbamate: Similar but with a methallyl group.

Uniqueness

Methylallyl(2,2-dimethoxyethyl)carbamate is unique due to the presence of the methylallyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C9H17NO4/c1-5-6-10(9(11)14-4)7-8(12-2)13-3/h5,8H,1,6-7H2,2-4H3

InChI Key

LBTZKSNQJKCEQL-UHFFFAOYSA-N

Canonical SMILES

COC(CN(CC=C)C(=O)OC)OC

Origin of Product

United States

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